1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Overview
Description
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C20H28O2Si and a molecular weight of 328.52 g/mol . This compound is known for its complex molecular structure, which includes a butanol backbone and a silyl ether group. It is used in various scientific research applications due to its unique properties.
Scientific Research Applications
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: As a protecting group for alcohols in organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of coatings and adhesives.
Safety and Hazards
The safety data sheet for a similar compound, 1-Butanol, suggests that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place .
Mechanism of Action
Action Environment
The action of “1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-” can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with new functional groups replacing the silyl ether group.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
- 1-Butanol, 4-[[(1,1-dimethylethyl)trimethylsilyl]oxy]
- 1-Butanol, 4-[[(1,1-dimethylethyl)triethylsilyl]oxy]
Uniqueness
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the diphenylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection are required.
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxybutan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,21H,10-11,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBKMOBGARXLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435091 | |
Record name | 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130372-07-5 | |
Record name | 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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